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Compound of Interest

Compound Name: Benzene, trimethylpropyl-

Cat. No.: B15436369 Get Quote

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry

fragmentation patterns of various isomers of trimethylpropyl benzene. It is intended for

researchers, scientists, and professionals in drug development and related fields who utilize

mass spectrometry for molecular structure elucidation.

Introduction
Alkylbenzenes, a common structural motif in organic chemistry and pharmaceuticals, exhibit

characteristic fragmentation patterns in mass spectrometry that are highly dependent on the

structure of the alkyl substituent. Understanding these fragmentation pathways is crucial for the

structural identification of unknown compounds. This document focuses on the isomers of

trimethylpropyl benzene (C₁₂H₁₈), outlining their primary fragmentation routes under electron

ionization.

Experimental Protocols
The mass spectral data presented in this guide are typically acquired using a gas

chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. A

representative experimental protocol is detailed below.

Instrumentation:

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
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Ionization Source: Electron Ionization (EI)

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to

280 °C at a rate of 10 °C/min.

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5%

phenyl methylpolysiloxane stationary phase.

MS Conditions:

Ionization Energy: 70 eV

Source Temperature: 230 °C

Mass Range: m/z 40-400

Scan Rate: 2 scans/second

Fragmentation Analysis of Trimethylpropyl Benzene
Isomers
The fragmentation of trimethylpropyl benzene isomers is primarily driven by cleavage of the

alkyl chain and rearrangements, leading to the formation of stable carbocations. The position of

the methyl groups on the propyl chain significantly influences the resulting mass spectrum.

Benzene, (1,1,2-trimethylpropyl)-
Synonym: 2,3-Dimethyl-2-phenylbutane[1] Molecular Formula: C₁₂H₁₈[1] Molecular Weight:

162.3 g/mol [1]
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The mass spectrum of (1,1,2-trimethylpropyl)benzene is characterized by a base peak resulting

from the loss of a methyl group.

Table 1: Key Mass Spectral Data for Benzene, (1,1,2-trimethylpropyl)-

m/z Relative Intensity (%) Proposed Fragment Ion

162 5 [C₁₂H₁₈]⁺• (Molecular Ion)

147 100 [C₁₁H₁₅]⁺

119 20 [C₉H₁₁]⁺

91 30 [C₇H₇]⁺

The primary fragmentation pathway involves the alpha-cleavage of a methyl group to form a

stable tertiary benzylic carbocation at m/z 147.

Caption: Fragmentation of (1,1,2-trimethylpropyl)benzene.

Benzene, (1,2,2-trimethylpropyl)-
Synonym: 2-Phenyl-3,3-dimethylbutane[2] Molecular Formula: C₁₂H₁₈[2] Molecular Weight:

162.3 g/mol [2]

This isomer shows a prominent peak corresponding to the loss of a tert-butyl radical.

Table 2: Key Mass Spectral Data for Benzene, (1,2,2-trimethylpropyl)-

m/z Relative Intensity (%) Proposed Fragment Ion

162 2 [C₁₂H₁₈]⁺• (Molecular Ion)

105 100 [C₈H₉]⁺

91 15 [C₇H₇]⁺

57 40 [C₄H₉]⁺
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The most favorable fragmentation is the cleavage of the bond between the two tertiary carbons

of the propyl chain, leading to the formation of the stable secondary benzylic carbocation at m/z

105.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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